STAT5 Binding Affinity: SF-1-087 vs. Earlier-Generation STAT5 SH2-Domain Ligands
SF-1-087 exhibits a Ki below 5 µM against the STAT5 SH2 domain, representing an approximately 80-fold improvement over earlier salicylic acid-based SH2 binders such as Compound #6 (Ki ~ 400 µM) reported by Müller et al. (2008), and places it in the same potency range as close analogs BP-1-107 and BP-1-108 within the same study [1][2]. This potency improvement was achieved through systematic structure-guided optimization of the sulfonamide substituent and linker geometry while retaining the non-phosphorylated scaffold critical for cellular permeability [1].
| Evidence Dimension | STAT5 SH2 domain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 5 µM (Page et al. 2012) |
| Comparator Or Baseline | Compound #6 (Müller et al. 2008): Ki = 400 µM; BP-1-107 / BP-1-108 / SF-1-088: Ki < 5 µM each |
| Quantified Difference | ≥80-fold improvement over Compound #6; equivalent potency to in-series analogs |
| Conditions | Fluorescence polarization displacement assay using fluorescein-labeled phosphotyrosine peptide probe against recombinant STAT5 protein |
Why This Matters
The sub-5 µM binding affinity represents a critical threshold for cellular probe utility, distinguishing SF-1-087 from earlier, weaker SH2 binders that require impractically high concentrations for target engagement.
- [1] Page BD, Khoury H, Laister RC, Fletcher S, Vellozo M, Manzoli A, Yue P, Turkson J, Minden MD, Gunning PT. Small molecule STAT5-SH2 domain inhibitors exhibit potent antileukemia activity. J Med Chem. 2012 Feb 9;55(3):1047-55. doi: 10.1021/jm200720n. PMID: 22148584. View Source
- [2] Müller J, Schust J, Berg T. A high-throughput assay for signal transducer and activator of transcription 5b based on fluorescence polarization. Anal Biochem. 2008;375(2):249-254. doi: 10.1016/j.ab.2007.12.031. Compound #6 data extracted from Fig. 3A. View Source
